molecular formula C19H18Cl3N3O3S B11714600 Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate

Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate

Cat. No.: B11714600
M. Wt: 474.8 g/mol
InChI Key: ROMQEHDRJKGQKW-UHFFFAOYSA-N
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Description

Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate is a complex organic compound with a molecular formula of C21H22Cl3N3O4S. This compound is notable for its intricate structure, which includes multiple functional groups such as ester, amide, and thioamide. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate typically involves a multi-step process. The initial step often includes the formation of the 2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific investigations .

Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

474.8 g/mol

IUPAC Name

methyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C19H18Cl3N3O3S/c1-11-5-3-4-6-14(11)15(26)24-17(19(20,21)22)25-18(29)23-13-9-7-12(8-10-13)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29)

InChI Key

ROMQEHDRJKGQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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